N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide features a complex heterocyclic scaffold comprising:
Properties
CAS No. |
1223950-67-1 |
|---|---|
Molecular Formula |
C26H24N6O4S |
Molecular Weight |
516.58 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24N6O4S/c1-2-3-12-34-19-7-4-17(5-8-19)20-14-21-25-28-29-26(31(25)10-11-32(21)30-20)37-15-24(33)27-18-6-9-22-23(13-18)36-16-35-22/h4-11,13-14H,2-3,12,15-16H2,1H3,(H,27,33) |
InChI Key |
POCHEZGHCFIDCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, including its anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 463.56 g/mol. The structural complexity arises from the incorporation of various pharmacophores that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : Compounds containing benzo[d][1,3]dioxole moieties have demonstrated significant antiproliferative effects against various cancer cell lines. For example, a related thiourea derivative exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), while standard drugs like doxorubicin showed higher IC50 values in these assays .
- Mechanism of Action : The anticancer mechanisms were assessed through various assays such as EGFR inhibition and apoptosis assessment using annexin V-FITC. The studies indicated that these compounds could induce apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2 .
Structure-Activity Relationships (SAR)
The biological activity of this class of compounds can be influenced by specific structural features:
- Substituent Effects : The presence of specific substituents on the phenyl or pyrazole rings can enhance or diminish biological activity. For instance, variations in the alkyl chain length or branching can significantly affect the compound's affinity for target receptors .
- Binding Affinity : Compounds with higher lipophilicity often exhibit increased binding affinity to biological targets. This is particularly relevant in the context of receptor-ligand interactions where hydrophobic interactions play a critical role .
Case Study 1: Anticancer Efficacy
A study involving a series of benzo[d][1,3]dioxole derivatives showed that those with additional aromatic rings had enhanced activity against cancer cell lines compared to their simpler counterparts. The presence of an electron-donating group was found to improve cytotoxicity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding modes and affinities of this compound with various targets. These studies suggest that the compound interacts favorably with key proteins involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoles exhibit promising anticancer properties. Compounds containing the triazole ring have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the effectiveness of similar compounds against breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The thioacetamide moiety in this compound may contribute to its antimicrobial efficacy. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For example, triazole derivatives have been reported to possess potent antifungal effects comparable to established antifungal agents like bifonazole .
Anti-inflammatory Effects
Some studies suggest that compounds with a similar chemical backbone exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer effects of triazole derivatives on human breast cancer cells (MCF-7), compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide showed IC50 values significantly lower than those of control treatments. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A series of synthesized thioacetamides were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The pyrazolo-triazolo-pyrazine core in the target compound is distinct from the thiazole (Compound 74) and triazolo-pyrazine () systems but shares similarities in fused heterocyclic design.
- The thioacetamide linkage is a critical pharmacophore shared with 573934-93-7 (), suggesting a role in hydrogen bonding or enzymatic recognition.
Insights :
Physicochemical and Spectral Properties
Table 3: Comparative NMR and MS Data
Analysis :
Bioactivity and Structure-Activity Relationships (SAR)
- Antioxidant Potential: The benzo[d][1,3]dioxol moiety, as seen in catalpol derivatives (), suggests radical-scavenging activity .
- Kinase Inhibition : Pyrazolo-triazolo-pyrazine cores are associated with kinase modulation; the 4-butoxyphenyl group may enhance hydrophobic binding vs. smaller alkoxy groups .
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key strategies include:
- Temperature and atmosphere: Maintain inert conditions (e.g., nitrogen) to prevent oxidation of sensitive intermediates like thioacetamide groups .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance reactivity, particularly during nucleophilic substitution steps .
- Reaction monitoring: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and optimize reaction times .
Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Thioether formation | NaH, DMF, 0–5°C | Slow addition of thiol precursor to avoid exothermic side reactions |
| Cyclization | POCl₃, reflux | Use anhydrous conditions to prevent hydrolysis |
Basic: What characterization techniques are critical for confirming the compound’s structure?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-triazolo-pyrazine core and benzo[d][1,3]dioxole substituents .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
- X-ray crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
Basic: How should initial biological activity screening be designed for this compound?
Answer:
- Target selection: Prioritize assays based on structural analogs (e.g., triazolo-pyrazines as kinase inhibitors) .
- In vitro assays:
- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory: COX-2 inhibition via ELISA .
- Dose-response curves: Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?
Answer:
- Substituent variation: Modify the 4-butoxyphenyl group to assess steric/electronic effects on target binding .
- Bioisosteric replacement: Replace the benzo[d][1,3]dioxole with other lipophilic groups (e.g., naphthyl) to enhance membrane permeability .
Table 2: Example SAR Findings from Analogous Compounds
| Substituent (R) | Bioactivity (IC₅₀) | Key Observation |
|---|---|---|
| 4-Methoxyphenyl | 12 nM (Kinase X) | Enhanced solubility but reduced potency |
| 4-Chlorophenyl | 8 nM (Kinase X) | Improved target affinity due to halogen bonding |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize assays: Replicate studies using identical cell lines, incubation times, and positive controls .
- Validate purity: Ensure >95% purity via HPLC to exclude confounding effects of impurities .
- Mechanistic studies: Use knock-out models or siRNA to confirm target specificity .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Accelerated stability testing: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Photostability: Expose to UV light (300–400 nm) to identify light-sensitive functional groups (e.g., thioether bonds) .
Table 3: Stability Profile of a Related Compound
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 7.4, 37°C | None detected | >48 hours |
| pH 1.2, 37°C | Hydrolyzed acetamide | 6 hours |
Advanced: How can computational modeling predict biological targets?
Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to kinase ATP pockets, focusing on π-π stacking with triazolo-pyrazine .
- MD simulations: Analyze binding stability over 100 ns trajectories in GROMACS .
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms) .
Advanced: What strategies mitigate impurities in multi-step synthesis?
Answer:
- Intermediate purification: Flash chromatography after each step to remove unreacted starting materials .
- Byproduct monitoring: Use LC-MS to detect sulfoxide or over-alkylated byproducts .
- Design of Experiments (DoE): Optimize reagent ratios and temperatures statistically to minimize side reactions .
Advanced: How to analyze and characterize synthetic byproducts?
Answer:
- High-resolution mass spectrometry (HRMS): Assign molecular formulas to unexpected peaks .
- 2D NMR (COSY, HSQC): Resolve complex splitting patterns in diastereomers .
- X-ray diffraction: Confirm structures of crystalline impurities .
Advanced: How can rational drug design improve metabolic stability?
Answer:
- Metabolite identification: Incubate with liver microsomes and profile metabolites via LC-MS/MS .
- Structural shielding: Introduce methyl groups at metabolically labile sites (e.g., ortho to sulfur) .
- Prodrug approaches: Mask thioether groups as stable sulfoxides for delayed release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
